![molecular formula C16H13N3O3 B2870912 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1209141-41-2](/img/structure/B2870912.png)
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, also known as PHT-427, is a chemical compound with potential anti-cancer properties. It belongs to the class of pyridine derivatives and has been extensively studied for its mechanism of action and potential therapeutic applications.
Wirkmechanismus
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide inhibits the activity of Akt by binding to its PH domain, which is responsible for its membrane localization. This prevents Akt from phosphorylating downstream targets involved in cell survival and proliferation. In addition, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to inhibit the activity of PDK1, another protein kinase involved in Akt activation.
Biochemical and Physiological Effects:
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is its potential as an adjuvant therapy for chemotherapy. It has also been shown to selectively target cancer cells, leaving normal cells unaffected. However, its mechanism of action is complex and not fully understood, which may limit its use in certain applications. In addition, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide. One area of interest is its potential as a therapy for specific types of cancer, such as breast and prostate cancer. In addition, further studies are needed to determine its toxicity and potential side effects. Another area of interest is the development of analogs with improved potency and selectivity. Overall, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide shows promise as a potential anti-cancer therapy, and further research is needed to fully understand its potential applications.
Synthesemethoden
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3-amino-5-phenylisoxazole with 3-acetyl-1,6-dihydropyridine-2,4-dione, followed by the addition of a carboxylic acid and an amine. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Eigenschaften
IUPAC Name |
6-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15-7-6-12(9-17-15)16(21)18-10-13-8-14(22-19-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFBXOMPUBPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.